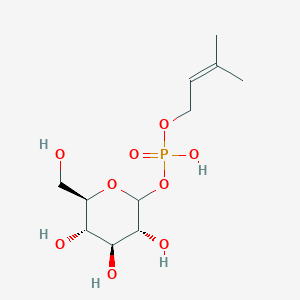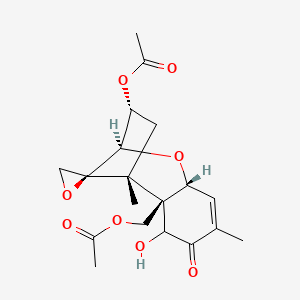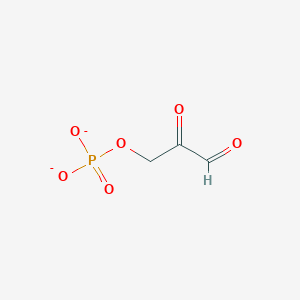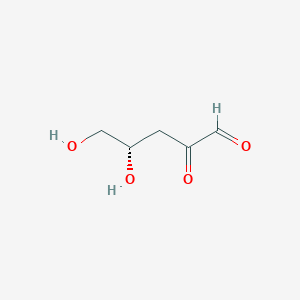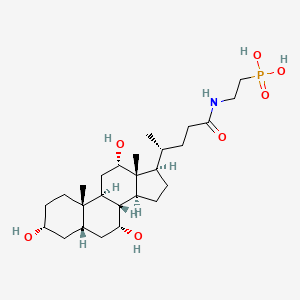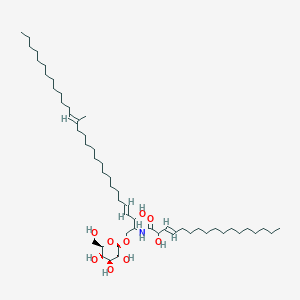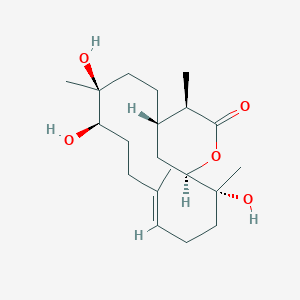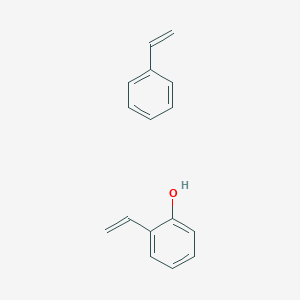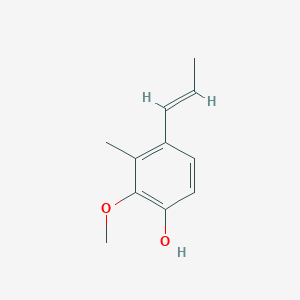
3-Methylisoeugenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylisoeugenol is an isoeugenol derivative carrying a 3-methyl substituent. It derives from an isoeugenol.
Scientific Research Applications
Genotoxicity and Carcinogenicity
- DNA Adduct Formation: 3-Methylisoeugenol, a component of methyleugenol, has been linked to the formation of DNA adducts in human liver samples, suggesting potential carcinogenic risks (Herrmann et al., 2013).
- Role of Sulfotransferases in Metabolism: The metabolism of methyleugenol in mouse models shows a significant role of sulfotransferases, with human SULT1A1/2 having a stronger effect than mouse Sult1a1 in adduct formation (Herrmann et al., 2014).
Metabolism Studies
- Comparative Metabolism in Different Species: The oxidative metabolism of methylisoeugenol has been studied in liver microsomes of human, rat, and bovine origin, revealing the formation of various metabolites with potential reactive properties (Cartus et al., 2011).
- Metabolite Activation in Mutagenesis: Human and murine sulfotransferases can activate hydroxylated metabolites of methyleugenol, leading to mutagenesis in Salmonella typhimurium (Herrmann et al., 2012).
Biomarker Potential
- Urinary Adduct as Biomarker: The urinary N6-(methylisoeugenol-3'-yl)-2'-deoxyadenosine adduct has been suggested as a potential biomarker for methyleugenol exposure in rats (Feng et al., 2018).
Interaction with Cellular Mechanisms
- DNA Damage and Topoisomerase Interaction: Methyleugenol and its metabolites have been shown to cause DNA damage and interact with human topoisomerases, potentially contributing to genotoxic properties (Groh et al., 2016).
Chemical Synthesis Applications
- Synthesis of Isoflavones: Utilization of eugenol isolated from clove leaf oil in the synthesis of isoflavones, involving methylisoeugenol as an intermediate stage (Alimuddin et al., 2014).
- Linear Lignin Analogue Synthesis: Controlled cationic copolymerization of naturally occurring β-methylstyrenes like isoeugenol to create a linear lignin analogue (Satoh et al., 2007).
Potential Therapeutic Uses
- Cerebral Ischemic Injury Reduction: Methyleugenol has shown potential in reducing cerebral ischemic injury by suppressing oxidative injury and inflammation (Choi et al., 2010).
properties
Product Name |
3-Methylisoeugenol |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-3-methyl-4-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12)11(13-3)8(9)2/h4-7,12H,1-3H3/b5-4+ |
InChI Key |
HHZIHDLTDXMWGF-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C=C1)O)OC)C |
SMILES |
CC=CC1=C(C(=C(C=C1)O)OC)C |
Canonical SMILES |
CC=CC1=C(C(=C(C=C1)O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



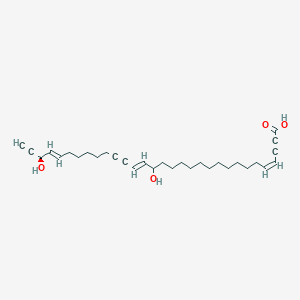
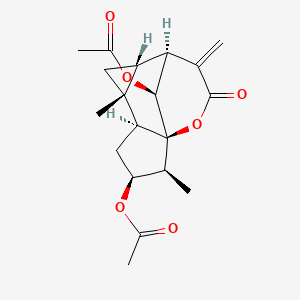
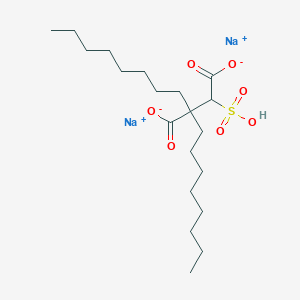
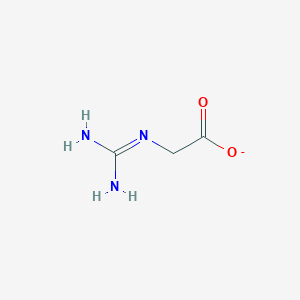
![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
